N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methoxy group at position 6, linked via a methyl bridge to a benzo[d]thiazole-2-carboxamide moiety. Its structure combines two pharmacologically relevant heterocycles: the triazolopyridazine system, known for kinase inhibition and antiproliferative activity , and the benzothiazole carboxamide, associated with antimicrobial and anticancer properties .
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2S/c1-23-13-7-6-11-18-19-12(21(11)20-13)8-16-14(22)15-17-9-4-2-3-5-10(9)24-15/h2-7H,8H2,1H3,(H,16,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNYCLZGRXIJQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=NC4=CC=CC=C4S3)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Scientific Research Applications
The compound exhibits several promising biological activities:
Antimicrobial Activity
Research indicates that compounds similar to N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide demonstrate significant antimicrobial properties. Studies have evaluated its effectiveness against various bacterial strains and fungi. The presence of the thiazole and triazole groups is believed to enhance its antimicrobial potency due to their ability to disrupt microbial cell functions.
Anticancer Potential
In vitro studies have shown that this compound can inhibit cancer cell proliferation. The proposed mechanism involves:
- Inhibition of tubulin polymerization , which disrupts mitosis and leads to cell cycle arrest.
- Induction of apoptosis in cancer cells by activating specific signaling pathways.
Recent case studies have highlighted its effectiveness against specific cancer cell lines, including breast cancer and leukemia.
Case Studies
Several studies have documented the efficacy of this compound in various applications:
Mechanism of Action
The mechanism of action of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of enzymes like c-Met and Pim-1, which are involved in cell proliferation and survival pathways. By binding to the ATP-binding site of these enzymes, the compound can disrupt their normal function, leading to the inhibition of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
Key Observations :
- Methoxy vs.
- Amide Linkage : The benzothiazole-2-carboxamide group distinguishes it from butanamide-thiazole derivatives (e.g., ), which may alter target binding specificity.
Biological Activity
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide is a compound of growing interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, synthesis, and interactions with various biological targets.
Chemical Structure and Properties
The compound features a unique combination of a methoxy-substituted triazolo-pyridazine core and a benzo[d]thiazole moiety. Its molecular formula is , with a molecular weight of 322.328 g/mol. The presence of the methoxy group may enhance its solubility and bioavailability compared to other derivatives lacking such modifications.
Biological Activities
Research indicates that compounds containing triazolo and pyridazine rings exhibit significant biological activity. Specifically, this compound has been studied for various pharmacological effects:
- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties, suggesting potential effectiveness against bacterial infections.
- Anticancer Potential : Preliminary studies indicate that this compound may inhibit cancer cell proliferation in vitro, particularly against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- Antiviral Effects : The structural components may also facilitate antiviral activity, although specific studies are needed to confirm this.
Synthesis
The synthesis of this compound typically involves multi-step procedures. A general synthetic route includes:
- Formation of the Triazolo-Pyridazine Core : This involves cyclization reactions using appropriate precursors.
- Coupling with Benzo[d]thiazole : The final step usually entails linking the synthesized triazolo-pyridazine with the benzo[d]thiazole moiety through amide bond formation.
Case Study 1: Anticancer Activity
In a study examining various derivatives of triazolo-pyridazine compounds, this compound demonstrated significant cytotoxicity against several cancer cell lines. The MTT assay revealed an IC50 value indicating potent activity at low concentrations .
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed that it effectively inhibited bacterial growth at concentrations lower than those required for many standard antibiotics .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide | Methoxy group; Triazolo-pyridazine core | Antimicrobial; Anticancer |
| 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine | Chlorine substitution on triazole | Antimicrobial |
| SLU-2633 | Triazolopyridazine core | Antiparasitic against Cryptosporidium parvum |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Coupling reactions between the triazolopyridazine core and benzo[d]thiazole-2-carboxamide via a methylene linker.
- Use of protecting groups (e.g., methoxy groups) to prevent undesired side reactions.
- Final purification via HPLC or recrystallization to achieve >95% purity.
Key reaction conditions include controlled temperature (60–80°C) and solvents like DMF or dichloromethane .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and linkage integrity.
- High-resolution mass spectrometry (HR-MS) for molecular weight confirmation.
- HPLC with UV detection to assess purity and identify byproducts.
- X-ray crystallography (if crystalline) for absolute configuration determination .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the final product?
- Methodological Answer :
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst screening : Palladium-based catalysts improve coupling efficiency in triazolopyridazine functionalization.
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of heat-sensitive intermediates.
- Real-time monitoring : Use TLC or in-situ IR to track reaction progress and adjust parameters dynamically .
Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Functional group substitutions : Replace the methoxy group with halogens or alkyl chains to evaluate steric/electronic effects.
- Bioisosteric replacements : Swap benzo[d]thiazole with benzimidazole to assess target binding affinity.
- In vitro assays : Measure IC₅₀ values against disease-relevant targets (e.g., kinases) to correlate structural modifications with activity .
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer :
- Assay standardization : Compare protocols for cell lines, incubation times, and control compounds.
- Purity validation : Ensure compounds are re-purified to >98% to exclude impurities as confounding factors.
- Structural analogs testing : Evaluate closely related derivatives to identify critical pharmacophores .
Q. What analytical challenges arise during stability studies, and how are they addressed?
- Methodological Answer :
- Degradation pathways : Use LC-MS to identify hydrolysis products (e.g., cleavage of the triazole ring).
- pH-dependent stability : Conduct accelerated stability tests in buffers (pH 1–9) to simulate physiological conditions.
- Light sensitivity : Store compounds in amber vials and monitor photodegradation via UV-Vis spectroscopy .
Q. How can computational modeling guide target identification for this compound?
- Methodological Answer :
- Molecular docking : Screen against protein databases (e.g., PDB) to prioritize targets like 14-α-demethylase or EGFR kinase.
- MD simulations : Assess binding stability over 100-ns trajectories to validate docking predictions.
- QSAR models : Train algorithms on bioactivity data to predict novel analogs .
Q. What are the critical considerations for scaling up synthesis from milligram to gram scale?
- Methodological Answer :
- Heat management : Use jacketed reactors to control exothermic reactions during coupling steps.
- Purification scalability : Replace column chromatography with centrifugal partition chromatography (CPC) .
- Cost analysis : Optimize reagent stoichiometry and recycle solvents to reduce waste .
Q. How can in vivo pharmacokinetic challenges be addressed during preclinical development?
- Methodological Answer :
- Lipid nanoparticle encapsulation : Improve oral bioavailability by enhancing solubility.
- Metabolite profiling : Use LC-MS/MS to identify major metabolites in liver microsomes.
- Toxicity screening : Perform acute toxicity assays in rodent models to establish safe dosing ranges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
